REACTION_CXSMILES
|
[F:1][C:2]([C:13]1[CH:20]=[CH:19][C:16]([C:17]#N)=[CH:15][CH:14]=1)([F:12])[C:3]([F:11])([F:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:21][Mg]Br.[OH2:24]>CCOCC>[F:1][C:2]([C:13]1[CH:20]=[CH:19][C:16]([C:17](=[O:24])[CH3:21])=[CH:15][CH:14]=1)([F:12])[C:3]([F:11])([F:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
4-(α,α,β,β-tetrafluorophenethyl)-benzonitrile
|
Quantity
|
0.0118 mol
|
Type
|
reactant
|
Smiles
|
FC(C(C1=CC=CC=C1)(F)F)(F)C1=CC=C(C#N)C=C1
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of dry
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 26 hours
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice-bath
|
Type
|
ADDITION
|
Details
|
the adduct is hydrolyzed by the dropwise addition of about 5 ml
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
WASH
|
Details
|
the gelatinous precipitate is washed thoroughly with ether
|
Type
|
WASH
|
Details
|
The combined ethereal extracts are washed once with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 15 ml
|
Type
|
WASH
|
Details
|
of ice-cold 6N hydrochloric acid in several portions, and then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaves the product as the oily solid residue
|
Type
|
CUSTOM
|
Details
|
at 95°-100° C.
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
purified material as white crystals, m.p. 128°-133° C
|
Type
|
CUSTOM
|
Details
|
A sample for analysis, m.p. 134°-135.5° C., is obtained
|
Type
|
CUSTOM
|
Details
|
recrystallization from hexane and resublimation
|
Name
|
|
Type
|
|
Smiles
|
FC(C(C1=CC=CC=C1)(F)F)(F)C1=CC=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |